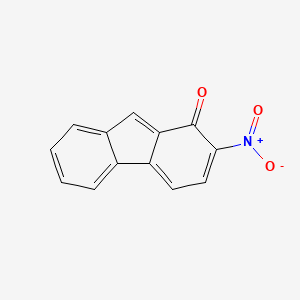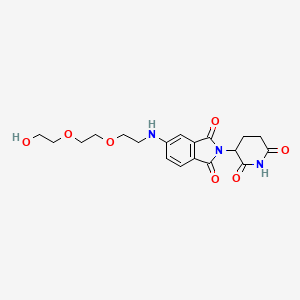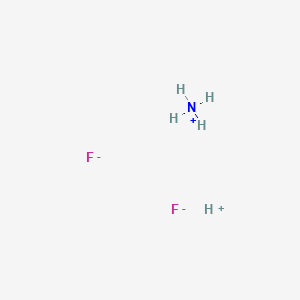
Paulomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paulomycin A is a glycosylated antibiotic produced by the bacterium Streptomyces paulus. It is part of the paulomycin family, which includes several related compounds. This compound is characterized by its unique paulic acid moiety and has shown significant antibacterial and antitumor activities .
準備方法
Synthetic Routes and Reaction Conditions: Paulomycin A is biosynthesized by Streptomyces paulus through a complex pathway involving multiple enzymes. The biosynthesis pathway includes the incorporation of deoxysugars such as D-allose and L-paulomycose, and the formation of the paulic acid moiety . The pathway involves glycosyltransferases, acyltransferases, aminotransferases, and sulfotransferases .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces paulus under controlled conditions. Optimization of fermentation parameters, such as pH, temperature, and nutrient supply, is crucial for maximizing yield .
化学反応の分析
Types of Reactions: Paulomycin A undergoes various chemical reactions, including glycosylation, acylation, and oxidation .
Common Reagents and Conditions:
Glycosylation: Involves glycosyltransferases and deoxysugar donors.
Acylation: Utilizes acyltransferases and acyl-CoA donors.
Oxidation: Requires oxidases and molecular oxygen.
Major Products: The major products formed from these reactions include various paulomycin derivatives with modifications in the deoxysugar moieties .
科学的研究の応用
Paulomycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation and acylation reactions.
Biology: Investigated for its role in bacterial metabolism and secondary metabolite production.
Medicine: Explored for its antibacterial and antitumor properties.
作用機序
Paulomycin A exerts its effects by inhibiting bacterial cell wall synthesis. It targets the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death . The compound also interferes with DNA replication and protein synthesis in tumor cells, contributing to its antitumor activity .
類似化合物との比較
Paulomycin A is unique due to its paulic acid moiety and glycosylation pattern. Similar compounds include:
Paulomycin B: Another member of the paulomycin family with similar antibacterial properties.
Paulomycin E: Differentiated by its specific deoxysugar moieties.
Paulomycin G: A novel derivative lacking the paulomycose moiety, with cytotoxic activity against tumor cell lines.
This compound stands out due to its specific structure-activity relationships and its potential for generating novel derivatives through combinatorial biosynthesis .
特性
CAS番号 |
81988-77-4 |
|---|---|
分子式 |
C34H46N2O17S |
分子量 |
786.8 g/mol |
IUPAC名 |
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15-,16-,20+,21-,22-,25+,26+,27-,29+,33+,34-/m0/s1 |
InChIキー |
VVGJRYRHYMYFCV-DCKDIENKSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](O[C@H](C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C(=C/C)/N=C=S)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
正規SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
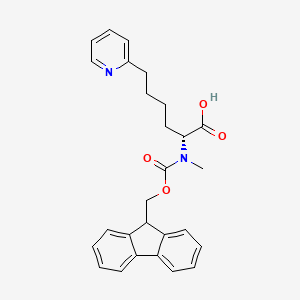
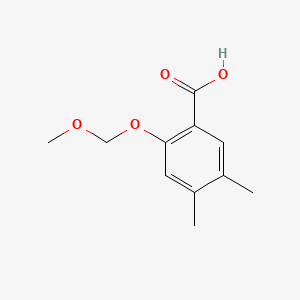
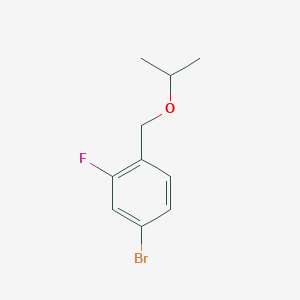



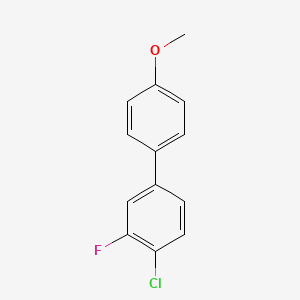
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)

